Panadoxine P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Anti-tumor and anti-proliferation effects:

- Panadoxine P exhibits anti-tumor activity in various cancer cell lines, including lung, breast, and liver cancers. Studies have shown it can induce cell death (apoptosis) in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell growth and survival [, ].

- Furthermore, Panadoxine P has been shown to suppress the proliferation of cancer cells, potentially hindering tumor growth [].

Anti-angiogenic properties:

- Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Panadoxine P has been demonstrated to possess anti-angiogenic properties, potentially limiting tumor vascularization and hindering the delivery of nutrients and oxygen to cancer cells [].

Modulation of the immune system:

- Panadoxine P may modulate the immune system, potentially enhancing the body's anti-tumor immune response. Studies suggest it can activate natural killer (NK) cells, immune cells that play a role in killing tumor cells [].

Combination therapy potential:

Panadoxine P, also known as Pyridoxine 3,4'-cyclic phosphate, is a novel derivative of vitamin B6 developed by Kyowa Pharma Chemical Co., Ltd. This compound exhibits enhanced stability in light and heat compared to traditional vitamin B6 forms. Its chemical structure allows it to function effectively in various applications, particularly in the cosmetic and pharmaceutical industries. Panadoxine P is recognized for its anti-inflammatory properties and ability to reduce sebum production, making it beneficial for skincare formulations aimed at oily skin types and acne treatment .

Panadoxine P's mechanism of action in the skin appears to be multi-fold. Here's what research suggests:

- Sebum Control: Studies indicate that Panadoxine P inhibits the 5α-reductase enzyme, which converts testosterone to dihydrotestosterone (DHT) [, ]. DHT stimulates sebum production. By inhibiting 5α-reductase, Panadoxine P helps regulate sebum production, leading to reduced oiliness [, ].

- Pore Minimization: Clinical studies suggest Panadoxine P application reduces facial pore size by up to 55% [, ]. The mechanism behind this is not fully elucidated, but it might be linked to sebum control and overall skin texture improvement [].

- Anti-inflammatory and Moisturizing: Research suggests Panadoxine P possesses anti-inflammatory properties by reducing the production of IL-6 and IL-8, inflammatory markers triggered by UV exposure []. Additionally, studies indicate Panadoxine P has a water holding capacity similar to glycerin, potentially contributing to improved skin hydration [].

The synthesis of Panadoxine P involves the cyclization of pyridoxine followed by phosphorylation. This process typically includes:

- Formation of the Cyclic Structure: Pyridoxine undergoes a cyclization reaction to form the cyclic phosphate.

- Phosphorylation: The cyclic intermediate is treated with a suitable phosphate source to introduce the phosphate group.

This method ensures high stability and efficacy of the final product, making it suitable for various applications in cosmetics and pharmaceuticals .

Panadoxine P has diverse applications, particularly in:

- Cosmetics: It is widely used in skincare formulations due to its anti-inflammatory and moisturizing properties. It helps reduce pore size and shine, making it ideal for oily skin products.

- Pharmaceuticals: Its role as a vitamin B6 derivative allows for potential therapeutic applications in treating conditions related to vitamin B6 deficiency.

- Nutraceuticals: Given its stability and bioactivity, it can be incorporated into dietary supplements aimed at promoting skin health .

Interaction studies involving Panadoxine P have demonstrated its compatibility with various cosmetic ingredients. It can be effectively combined with other actives without compromising stability or efficacy. Furthermore, studies indicate that Panadoxine P does not exhibit significant adverse interactions when combined with common preservatives or emulsifiers used in cosmetic formulations .

Several compounds share structural or functional similarities with Panadoxine P. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridoxine | Vitamin B6 | Precursor to pyridoxal phosphate but less stable |

| Pyridoxal | Active form of Vitamin B6 | Directly involved in amino acid metabolism |

| Pyridoxamine | Amine derivative of Vitamin B6 | Functions primarily as an antioxidant |

| Pyridoxal Phosphate | Phosphorylated form of Vitamin B6 | Essential coenzyme for numerous enzymatic reactions |

Panadoxine P stands out due to its enhanced stability under varying environmental conditions and its specific application in skincare products targeting sebum production and inflammation reduction .

Molecular Formula and Weight (C8H10NO5P, 231.14 g/mol)

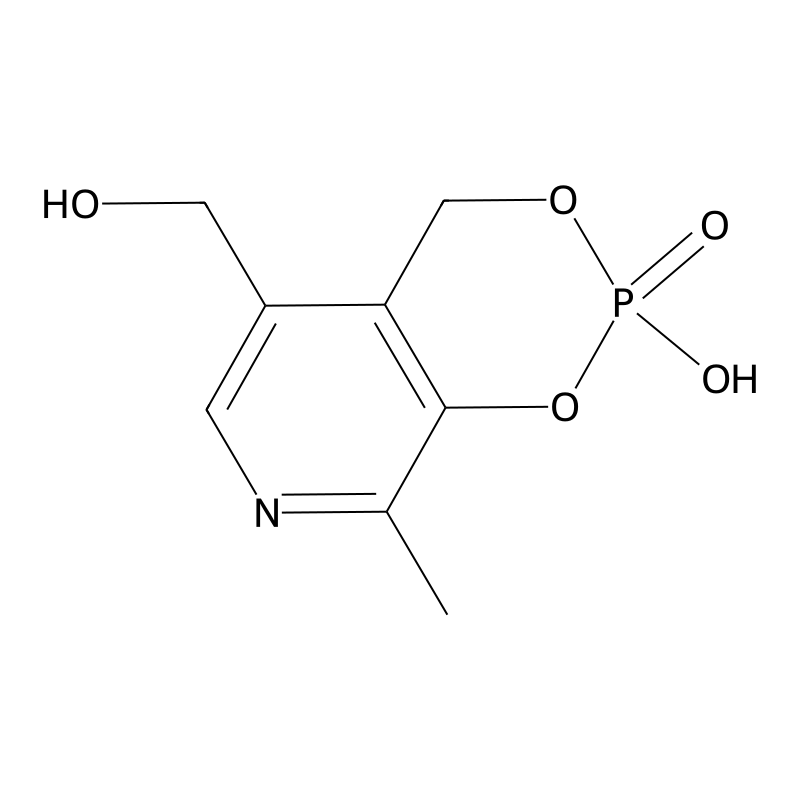

Panadoxine P is a vitamin B6 derivative with the molecular formula C8H10NO5P and a molecular weight of 231.14 g/mol [3] [5]. This compound represents a cyclic phosphate derivative of pyridoxine, distinguished by its unique structural modifications that enhance stability compared to conventional vitamin B6 forms [4] [6]. The molecular composition includes eight carbon atoms, ten hydrogen atoms, one nitrogen atom, five oxygen atoms, and one phosphorus atom [3] [5].

The exact mass of Panadoxine P is 231.02965942 Da, with an identical monoisotopic mass [3] [5]. The compound is registered under CAS number 36944-85-1 and carries the UNII code Y8CU6BKQ58 [3]. The International Union of Pure and Applied Chemistry name for this compound is (2-hydroxy-8-methyl-2-oxo-4H- [1] [3] dioxaphosphinino[4,5-c]pyridin-5-yl)methanol [3] [5].

| Property | Value |

|---|---|

| Molecular Formula | C8H10NO5P |

| Molecular Weight (g/mol) | 231.14 |

| Exact Mass (Da) | 231.02965942 |

| CAS Number | 36944-85-1 |

| UNII Code | Y8CU6BKQ58 |

Structural Features and Functional Groups

The structural architecture of Panadoxine P is characterized by a pyridine ring system with distinctive functional group modifications [3] [5] [9]. The compound features a cyclic phosphate bridge that connects the hydroxyl group at position 3 with the hydroxymethyl group at position 4, forming a seven-membered dioxaphosphorino ring system [9] [20]. This cyclic phosphate linkage represents the most significant structural departure from conventional pyridoxine derivatives [9] [20].

The pyridine ring carries a methyl group at position 8 (position 2 in conventional pyridine numbering) and retains a hydroxymethyl group at position 5 [3] [5] [16]. The phosphorus atom within the cyclic structure exists in a pentavalent state, forming a phosphate oxide with characteristic phosphorus-oxygen double bond character [3] [5]. The Simplified Molecular Input Line Entry System representation is CC1=NC=C(C2=C1OP(=O)(OC2)O)CO, which clearly delineates the cyclic phosphate bridge formation [3] [5] [12].

The compound exhibits a topological polar surface area of 88.9 Ų, indicating moderate polarity characteristics [5] [7]. The heavy atom count totals 15 atoms, with the structure containing two hydrogen bond donor sites and six hydrogen bond acceptor sites [5] [7]. Notably, the molecule possesses zero rotatable bonds, reflecting the rigid cyclic nature imposed by the phosphate bridge [5] [7].

| Structural Feature | Description |

|---|---|

| Core Ring System | Pyridine with fused dioxaphosphorino ring |

| Cyclic Phosphate Bridge | Connects positions 3 and 4' |

| Methyl Substitution | Position 8 (methyl group) |

| Hydroxymethyl Group | Position 5 |

| Topological Polar Surface Area | 88.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Stereochemistry and Conformational Analysis

Panadoxine P exhibits achiral characteristics with no defined stereocenters in its molecular structure [3] [17]. The compound contains zero defined atom stereocenters and zero undefined atom stereocenters, classifying it as a non-chiral molecule with no optical activity [3]. This achiral nature distinguishes it from many other phosphorus-containing compounds that often exhibit stereochemical complexity at the phosphorus center [17].

The conformational properties of Panadoxine P are significantly constrained by the presence of the cyclic phosphate bridge [5] [9]. The seven-membered dioxaphosphorino ring system restricts molecular flexibility, as evidenced by the zero rotatable bond count [5]. This conformational rigidity contributes to the enhanced stability profile of the compound compared to linear phosphate derivatives [9] [26].

Nuclear magnetic resonance spectroscopy studies of related cyclic phosphate compounds have demonstrated that the phosphorus atom in such systems typically exhibits characteristic chemical shifts in the 31P nuclear magnetic resonance spectrum [13] [17]. The cyclic nature of the phosphate moiety in Panadoxine P results in distinct spectroscopic signatures that differentiate it from linear phosphate derivatives [13] [17].

| Stereochemical Property | Value |

|---|---|

| Stereochemistry Classification | Achiral |

| Defined Atom Stereocenters | 0 |

| Undefined Atom Stereocenters | 0 |

| Defined Bond Stereocenters | 0 |

| Undefined Bond Stereocenters | 0 |

| Optical Activity | None |

| Rotatable Bonds | 0 |

Crystalline Properties

The crystalline characteristics of Panadoxine P reflect its enhanced stability properties, particularly regarding light and heat resistance [4] [6] [10]. The compound exhibits superior photostability compared to conventional vitamin B6 forms, maintaining structural integrity under sunlight exposure [4] [6]. This enhanced stability stems from the protective effect of the cyclic phosphate bridge, which shields the molecule from photodegradation pathways that typically affect pyridoxine derivatives [9] [10].

Panadoxine P demonstrates excellent solubility characteristics in aqueous systems and various organic solvents including ethanol, glycerin, propylene glycol, and 1,3-butylene glycol [9] [10]. The compound maintains stability across a pH range of 6.5 to 8.0, exhibiting optimal performance under slightly alkaline conditions [10]. Thermal stability studies indicate that Panadoxine P retains its structural integrity under elevated temperature conditions that would typically degrade conventional vitamin B6 compounds [4] [6] [9].

The physical appearance of Panadoxine P is characterized as a white to light yellow powder with good compatibility with other vitamins and cosmetic ingredients [10] [19]. X-ray crystallographic analysis techniques have been successfully applied to related pyridoxine phosphate derivatives, providing detailed structural information about bond lengths, angles, and molecular packing arrangements [8] [11].

| Crystalline Property | Characteristic |

|---|---|

| Physical Appearance | White to light yellow powder |

| Light Stability | Superior photostability |

| Heat Stability | Enhanced thermostability |

| pH Stability Range | 6.5 - 8.0 |

| Aqueous Solubility | High |

| Organic Solvent Solubility | Ethanol, glycerin, propylene glycol compatible |

Structural Comparison with Other Pyridoxine Derivatives

The structural architecture of Panadoxine P exhibits significant distinctions when compared to other members of the vitamin B6 family [24] [26]. Conventional pyridoxine (C8H11NO3, 169.18 g/mol) features two hydroxymethyl groups at positions 4 and 5, along with a hydroxyl group at position 3, but lacks any phosphate modifications [23] [24]. Pyridoxal (C8H9NO3, 167.16 g/mol) contains an aldehyde group at position 4 instead of a hydroxymethyl group, while pyridoxamine (C8H12N2O2, 168.19 g/mol) possesses an aminomethyl group at the same position [21] [24] [25].

Linear phosphate derivatives such as pyridoxine 5'-phosphate (C8H12NO6P, 249.16 g/mol) and pyridoxal 5'-phosphate (C8H10NO6P, 247.14 g/mol) incorporate phosphate groups at the 5' position but maintain the open-chain phosphate structure [24] [30]. These linear phosphate derivatives exhibit different stability profiles and biological activities compared to the cyclic phosphate structure of Panadoxine P [26] [30].

The cyclic phosphate bridge in Panadoxine P confers unique advantages over linear phosphate derivatives, including enhanced resistance to enzymatic hydrolysis and improved stability under environmental stress conditions [9] [26]. Comparative studies have demonstrated that cyclic phosphate derivatives exhibit reduced potency in certain biological assays compared to their linear counterparts, but maintain superior stability characteristics [26]. The molecular complexity of Panadoxine P, with a complexity value of 286, reflects the structural sophistication introduced by the cyclic phosphate modification [5] [7].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature | Stability Profile |

|---|---|---|---|---|

| Panadoxine P | C8H10NO5P | 231.14 | Cyclic phosphate bridge (3,4' positions) | Enhanced light/heat stability |

| Pyridoxine | C8H11NO3 | 169.18 | Two hydroxymethyl groups | Light sensitive |

| Pyridoxal | C8H9NO3 | 167.16 | Aldehyde at position 4 | Light sensitive |

| Pyridoxamine | C8H12N2O2 | 168.19 | Aminomethyl at position 4 | Moderate stability |

| Pyridoxine 5'-phosphate | C8H12NO6P | 249.16 | Linear phosphate at 5' position | Moderate stability |

| Pyridoxal 5'-phosphate | C8H10NO6P | 247.14 | Linear phosphate at 5' position plus aldehyde | Light sensitive |